7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid
Description
7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid is a halogenated benzo[1,3]dioxole derivative featuring a bromine atom at position 7, two fluorine atoms at position 2, and a carboxylic acid group at position 4. Its benzo[1,3]dioxole core is structurally similar to metabolites of pesticides like fludioxonil, where the difluoro-dioxole-carboxylic acid framework is critical for bioactivity .
Properties
IUPAC Name |
7-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2O4/c9-4-2-1-3(7(12)13)5-6(4)15-8(10,11)14-5/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCZRNAZJNVYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)OC(O2)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted benzo[d][1,3]dioxole derivatives.
- Oxidation reactions produce oxidized benzo[d][1,3]dioxole compounds.
- Reduction reactions result in reduced benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2,2-difluorobenzo[d][1,3]dioxole compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit histone demethylase KDM4D, which is implicated in various cancers. The median inhibitory concentration (IC50) for many of these compounds is below 500 nM, demonstrating their potential as targeted cancer therapies .
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid and tested their efficacy against various human tumor cell lines. Results indicated that modifications to the fluorine and bromine substituents significantly affected biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Agrochemicals
Pesticide Development
The compound serves as a valuable starting material for synthesizing agrochemicals, particularly in developing new pesticides. The unique electronic properties imparted by the difluoro and bromo groups enhance the biological activity of the resulting compounds against pests .
Case Study: Synthesis of Pesticidal Compounds
In a patent application, researchers described a method for synthesizing 2,2-difluorobenzo(1,3)dioxole-carbaldehydes from this compound. These intermediates were shown to possess high activity against common agricultural pests, indicating their potential for use in crop protection strategies .
Materials Science
Polymer Synthesis
The compound can also be utilized in the synthesis of functional polymers. Its unique structure allows for incorporation into polymer matrices where it can impart desirable properties such as increased thermal stability and chemical resistance.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Thermal Decomposition Temp | 300 °C |
| Chemical Resistance | Excellent against acids/bases |
| Mechanical Strength | High |
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Hydrogen Bonding : The carboxylic acid group enhances hydrogen-bonding capacity, as seen in 4-bromo-2,3-difluorobenzoic acid (C7H3BrF2O2), which exhibits higher melting points compared to ester derivatives .
Biological Activity
7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid (CAS No. 887267-84-7) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article examines the biological activity of this compound, supported by relevant studies and data.
The molecular formula of this compound is C₇H₄BrF₂O₂, with a molecular weight of 252.01 g/mol. The compound features a unique structure that contributes to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrF₂O₂ |
| Molecular Weight | 252.01 g/mol |
| CAS Number | 887267-84-7 |
| InChI Key | ZKILVLUCVYGVMI-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzodioxole derivatives, including this compound. In particular, research has shown that related compounds can inhibit cancer cell proliferation and induce cell cycle arrest.
Case Study: Anticancer Activity Evaluation
In a study evaluating various benzodioxole derivatives, compound 2a (closely related to this compound) demonstrated significant activity against the Hep3B liver cancer cell line. It reduced α-fetoprotein secretion levels from untreated cells and induced G2-M phase cell cycle arrest, indicating potential as a therapeutic agent.
| Compound | α-FP Levels (ng/ml) | G1 Phase (%) | S Phase (%) | G2-M Phase (%) |
|---|---|---|---|---|
| Control | 2519.17 | 65.3 | 17.6 | 7.4 |
| Compound 2a | 1625.8 | 52.53 | 12.13 | 8.07 |
These results suggest that the benzodioxole structure may play a crucial role in its anticancer efficacy, potentially making it a candidate for further development in cancer therapy .
Antioxidant Activity
The antioxidant properties of benzodioxole derivatives have also been investigated. The DPPH assay is commonly used to evaluate the antioxidant capacity of compounds.
Evaluation of Antioxidant Activity
In vitro studies have shown that certain derivatives exhibit moderate antioxidant activity compared to well-known antioxidants like Trolox. For instance:
| Compound | IC50 (µM) |
|---|---|
| Trolox | 7.72 |
| Compound 7a | 39.85 |
| Compound 7b | 79.95 |
These findings indicate that while some derivatives possess antioxidant properties, they are less potent than established antioxidants .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Inhibition : Induction of G2-M phase arrest suggests interference with critical cell cycle checkpoints.
- Antioxidant Mechanism : Interaction with free radicals may contribute to its protective effects against oxidative stress.
Q & A
Q. What are the optimal synthetic routes for 7-bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid, and how can yield and purity be improved?
The synthesis of halogenated benzo[d][1,3]dioxole derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling using arylboronic acids and aryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) can construct the biphenyl core. To improve yield, optimize reaction conditions (e.g., temperature: 80–100°C, solvent: THF/DMF) and employ microwave-assisted synthesis for faster kinetics . Purification via recrystallization (solvent: ethanol/water) or column chromatography (stationary phase: silica gel, eluent: hexane/ethyl acetate) enhances purity.
Q. Which spectroscopic techniques are most effective for characterizing the stereoelectronic effects of bromo and difluoro substituents in this compound?
Advanced techniques include:
- X-ray crystallography : Resolves spatial arrangement of substituents and confirms the difluorodioxole ring geometry.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : ¹⁹F NMR (δ ~ -110 to -120 ppm for CF₂) identifies fluorine environments, while coupling constants in ¹H NMR reveal electronic effects of bromine.
- FT-IR and Raman spectroscopy : Detect vibrational modes of C-F and C-Br bonds (~1100 cm⁻¹ and ~600 cm⁻¹, respectively). Computational methods (DFT) complement experimental data to model electronic distributions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioisosteric potential of the difluorobenzo[d][1,3]dioxole moiety in drug discovery?
- In vitro assays : Compare metabolic stability (e.g., liver microsomal assays) and binding affinity (e.g., SPR or ITC) of the dioxole-containing compound against non-fluorinated analogs.
- Molecular docking : Map interactions between the difluorodioxole ring and target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
- Pharmacokinetic studies : Assess bioavailability and half-life in animal models to validate bioisosteric equivalence .
Q. In cases where experimental reactivity contradicts computational predictions, how can researchers resolve these discrepancies?
- Mechanistic studies : Perform kinetic isotope effects (KIE) or Hammett plots to identify rate-determining steps.
- DFT refinement : Adjust computational parameters (e.g., solvent models, basis sets) to better align with experimental conditions.
- In situ spectroscopy : Use real-time monitoring (e.g., UV-Vis or Raman) to detect transient intermediates not accounted for in simulations .
Q. What strategies preserve the difluorodioxole ring during derivatization of the carboxylic acid group?
- Protecting groups : Use tert-butyl or methyl esters to shield the carboxylic acid during bromination or cross-coupling.
- Selective bromination : Employ N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators at 0°C) to avoid ring-opening.
- Post-functionalization : Convert the acid to an acyl chloride (SOCl₂) for amidation or esterification without disrupting the dioxole ring .
Q. How can researchers assess the metabolic stability of derivatives containing this scaffold in preclinical studies?
- Microsomal assays : Incubate compounds with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS.
- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates for key isoforms (e.g., CYP3A4, CYP2D6).
- Stable isotope labeling : Track metabolic pathways using deuterated analogs and mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
